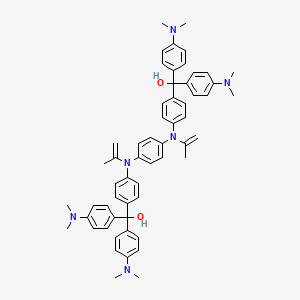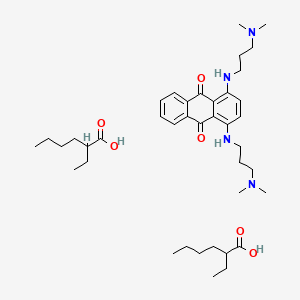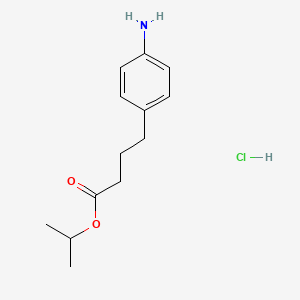
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are widely used in various industries for coloring purposes. The presence of multiple azo groups and aromatic rings contributes to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The resulting intermediate is then further reacted with N,N-diethyl-4-phenyl-2-thiazol-2-amine under controlled conditions to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and safety. The use of automated systems and advanced monitoring techniques helps in achieving efficient production with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups can result in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textiles, plastics, and other materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-
Uniqueness
Compared to similar compounds, 5-((4-((2,6-Dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-N,N-diethyl-4-phenyl-2-thiazol-2-amine stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
80030-27-9 |
|---|---|
Molekularformel |
C27H25Cl2N7O4S |
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H25Cl2N7O4S/c1-5-35(6-2)27-30-24(16-10-8-7-9-11-16)26(41-27)34-32-21-15-22(39-3)20(14-23(21)40-4)31-33-25-18(28)12-17(36(37)38)13-19(25)29/h7-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
SKVOGRRSRURXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















